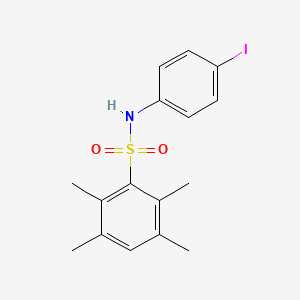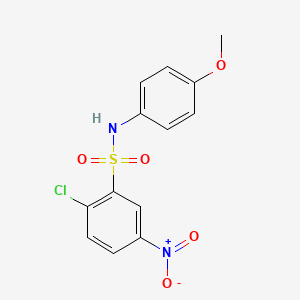![molecular formula C22H17ClN2O2S2 B4902293 2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4902293.png)
2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a benzothiazole ring, and a phenoxyethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Phenoxyethylsulfanyl Group: The phenoxyethylsulfanyl group can be introduced by reacting the benzothiazole derivative with 2-chloroethyl phenyl ether in the presence of a base such as potassium carbonate.
Formation of Benzamide Core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzothiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can form biaryl compounds.
Applications De Recherche Scientifique
2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its binding to specific proteins and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Phenoxyacetamide derivatives
Uniqueness
2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its combination of a benzothiazole ring, a phenoxyethylsulfanyl group, and a benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the phenoxyethylsulfanyl group may enhance its lipophilicity and membrane permeability, making it more effective in certain biological applications.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S2/c23-18-9-5-4-8-17(18)21(26)24-15-10-11-19-20(14-15)29-22(25-19)28-13-12-27-16-6-2-1-3-7-16/h1-11,14H,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKLPDZBPRYEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B4902212.png)
![2-({1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4902215.png)
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B4902224.png)

![5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4902254.png)
![1-Acetyl-17-(5-acetyl-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4902262.png)
![3-(4-bromophenyl)-1-(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4902271.png)
![METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4902276.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{4-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4902280.png)

![1-(3-Chlorophenyl)-3-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4902305.png)

![2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4902319.png)
![10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B4902326.png)
